1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methoxy-5-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-7-8(5-6)11(13-2)9(12)10-7/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NDRCJOWUEHPNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
The core benzimidazolone ring is formed via intramolecular cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For this compound, the cyclization is typically carried out using:
- Starting materials : 4-methoxy-1,2-phenylenediamine or 6-methyl-o-phenylenediamine derivatives.
- Cyclizing agents : Acetic anhydride or phosphorus oxychloride to facilitate ring closure.
- Conditions : Heating under reflux with careful pH control to optimize yield and minimize side reactions.
Substitution and Functional Group Introduction
- The methoxy group at position 1 can be introduced by methylation of the nitrogen atom in the benzimidazolone ring using methylating agents such as methyl iodide in the presence of a base (e.g., sodium hydride) in anhydrous solvents like DMF at low temperature (0 °C to ambient).
- The methyl group at position 6 is generally introduced by starting with a methyl-substituted o-phenylenediamine or by selective electrophilic substitution on the aromatic ring prior to cyclization.
Detailed Preparation Methodology
Stepwise Synthesis Example
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 6-methyl-o-phenylenediamine | Commercial or synthesized via nitration and reduction | - | Starting material for methyl substitution |
| 2 | Cyclization with methoxy-substituted carbonyl compound | Acetic anhydride, reflux, 4-6 hours | 70-85 | Formation of benzimidazolone core |
| 3 | N-Methylation (methoxy group introduction) | Sodium hydride (60% dispersion), methyl iodide, DMF, 0 °C to RT, 4 hours | 75-90 | Selective methylation of N-1 position |
| 4 | Purification | Recrystallization or column chromatography | - | To isolate pure this compound |
Reaction Mechanism Insights
- The cyclization involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by ring closure and dehydration.
- The methylation step proceeds via deprotonation of the nitrogen atom by sodium hydride, generating a nucleophilic nitrogen anion that attacks methyl iodide, resulting in N-methylation.
Research Findings and Optimization
- Temperature and pH control during cyclization are critical to maximize yield and reduce by-products.
- Use of anhydrous solvents such as DMF or acetone improves reaction efficiency in methylation steps.
- Continuous flow reactors have been explored for scale-up to improve reproducibility and purity in industrial settings.
- Spectroscopic methods such as NMR and mass spectrometry confirm the structure and purity of the final product.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of substituted o-phenylenediamine | 6-methyl-o-phenylenediamine, acetic anhydride | Acetic anhydride, reflux | 4-6 h, reflux | 70-85 | Straightforward, good yield | Requires careful pH control |
| N-Methylation of benzimidazolone | Benzimidazolone intermediate | Sodium hydride, methyl iodide | 0 °C to RT, 4 h | 75-90 | Selective N-methylation | Sensitive to moisture |
| Continuous flow synthesis (industrial) | Same as above | Catalysts, optimized solvents | Controlled flow, temperature | >85 | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methyl groups on the benzimidazole ring can be substituted with other functional groups using appropriate reagents and conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
Biological Activities
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one exhibits a variety of biological activities that make it a candidate for drug development:
Anticancer Activity
Research indicates that this compound has potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, such as:
- MCF-7 (breast cancer) : IC50 values range from 1.2 µM to 5.3 µM.
- HCT116 (colon cancer) : Similar IC50 values suggest significant antiproliferative effects.
The mechanism of action appears to involve the inhibition of cell proliferation pathways and the induction of caspase-mediated apoptosis, making it a promising lead for anticancer drug development.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrates minimum inhibitory concentrations (MIC) effective against:
- Staphylococcus aureus
- Escherichia coli
This antimicrobial activity suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may have anti-inflammatory properties by modulating inflammatory cytokines. This effect could be beneficial in managing conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Antitumor Activity : Sulfonamide derivatives (e.g., 5b) exhibit potent cytotoxicity (IC₅₀ = 2.6 µM) via apoptosis induction, highlighting the importance of sulfonamide and aromatic substituents . The methoxy group in the target compound may enhance solubility or alter binding kinetics compared to sulfonamide analogs.
PLD Inhibition: The 1-(piperidin-4-yl) scaffold (e.g., compound 58) inhibits PLD1 (IC₅₀ = 660 nM) but lacks PLD2 selectivity . Scaffold bioisosteres (e.g., triazaspiro[4,5]decan-4-one) achieve PLD2 selectivity (10–40×) through altered steric and electronic interactions .
Structural-Activity Relationships (SAR) :
- Position 5 vs. 6 Substitution : Sulfonamide at position 5 (e.g., 5b) enhances antitumor activity, whereas methoxy at position 6 (target compound) may favor kinase or PLD modulation.
- Scaffold Flexibility : Rigid scaffolds (e.g., spirocycles) improve isoform selectivity, while flexible linkers (e.g., piperidin-4-yl) enable broad-spectrum inhibition .
Biological Activity
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, characterized by its fused benzene and imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H10N2O, with a molecular weight of 174.20 g/mol. The presence of functional groups such as the methoxy and methyl groups at specific positions on the benzimidazole ring contributes to its unique chemical properties and biological activity.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Preliminary investigations suggest that this compound may exhibit inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis |
| 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | HepG2 (liver cancer) | 20 | Inhibits cell growth |
| 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one | A549 (lung cancer) | 15 | Causes cell cycle arrest |
Research indicates that compounds similar to this compound can destabilize microtubules, which is crucial in cancer therapy as it affects cell division and tumor growth .
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of benzimidazole derivatives. For instance, compounds exhibiting antioxidant activities have shown promise in protecting neuronal cells from oxidative stress.
Table 2: Neuroprotective Activity of Related Compounds
| Compound Name | Model | Concentration (μM) | Effect |
|---|---|---|---|
| This compound | SH-SY5Y cells | 50 | Reduces oxidative stress |
| Dihydroxy compound (related) | Rat brain synaptosomes | 20 | Exhibits significant neuroprotection |
In a study comparing various compounds, those similar to this compound demonstrated significant radical-scavenging capabilities and protective effects against neurotoxicity .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, some benzimidazole derivatives have shown inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders.
Table 3: Enzyme Inhibition Activity
| Compound Name | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | MAO-B | TBD |
| Related benzimidazole derivative | MAO-B | 5.0 |
The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating conditions like Parkinson's disease .
Case Studies
A notable study evaluated the biological activities of various benzimidazole derivatives, including this compound. The results indicated that this compound could effectively induce apoptosis in breast cancer cells while exhibiting neuroprotective properties in models of oxidative stress . Further research is warranted to fully elucidate the mechanisms behind these effects and explore their therapeutic potential.
Q & A
[Basic] What are the common synthetic routes for preparing 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation or methoxylation of benzimidazol-2-one precursors. For example, alkylation with methyl bromide under mild conditions using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst yields derivatives like 1-octyl-1H-benzimidazol-2(3H)-one, a structurally analogous compound . Optimizing conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. For methoxy substitution, nucleophilic aromatic substitution or oxidative methods (e.g., using MnO₂ or Ru-based catalysts) are effective. Reaction times of 2–6 hours in dichloromethane or aqueous/organic biphasic systems have achieved yields of 70–85% . Key steps include:
- Purification via column chromatography or recrystallization.
- Monitoring reaction progress using TLC or HPLC.
[Advanced] How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For benzimidazole derivatives, Fukui indices identify nucleophilic/electrophilic sites, aiding in understanding regioselectivity in further functionalization . Additionally, Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer effects, which are critical for designing photophysical applications. Validation involves comparing computed IR/NMR spectra with experimental data to confirm accuracy .
[Basic] What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.5 ppm). Aromatic protons in benzimidazole cores appear as multiplets (δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹).
- HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₂O₂: 178.0742) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N-H···O interactions) .
[Advanced] How do structural modifications impact crystallographic packing in benzimidazolone derivatives?
Methodological Answer:
Alkyl chain length and substituent positions significantly influence crystal symmetry and intermolecular interactions. For example, longer alkyl chains (e.g., dodecyl) introduce steric effects, reducing π-π stacking efficiency compared to shorter chains (methyl/octyl). Hydrogen-bonding networks (e.g., N-H···O) and van der Waals interactions dominate packing patterns, as seen in 1-Dodecyl-1H-benzimidazol-2(3H)-one derivatives . Advanced techniques include:
- Single-crystal XRD : To compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. C-H···π contacts) .
[Basic] How can researchers minimize by-products during benzimidazolone synthesis?
Methodological Answer:
- Temperature Control : Excessive heat promotes side reactions (e.g., over-alkylation). Maintain temperatures between 50–80°C .
- Catalyst Selection : TBAB or Ru-complexes improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, reducing dimerization .
- Workup Strategies : Quench reactions with ice-cold water to precipitate pure products .
[Advanced] How to resolve contradictions in reported biological activities of benzimidazolone derivatives?
Methodological Answer:
Systematic structure-activity relationship (SAR) studies are critical. For example:
- Bioassay Design : Standardize protocols (e.g., MIC values for antimicrobial activity) across derivatives to ensure comparability .
- Cytotoxicity Screening : Use parallel assays (e.g., MTT on mammalian cells) to distinguish selective bioactivity from general toxicity .
- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
[Basic] What purification strategies are effective for benzimidazolone derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 60:40 v/v) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
[Advanced] How can π-π stacking interactions in this compound be analyzed experimentally and computationally?
Methodological Answer:
- X-ray Crystallography : Measure interplanar distances (<3.5 Å indicates strong stacking) .
- DFT Calculations : Simulate dimer interaction energies (e.g., using counterpoise correction for basis set superposition error) .
- UV-Vis Spectroscopy : Monitor hypsochromic shifts in π→π* transitions to infer stacking in solution .
[Basic] What are the key hazards and safety protocols for handling this compound?
Methodological Answer:
- Hazards : Potential skin/eye irritation (Category 2A) and respiratory tract irritation (H335) .
- Protocols :
[Advanced] How to design SAR studies for optimizing benzimidazolone-based antimicrobial agents?
Methodological Answer:
- Substituent Variation : Introduce halogens (e.g., F, Br) at the 5-position to enhance membrane penetration .
- Scaffold Hybridization : Combine with triazole or thiazole moieties to target bacterial enzymes (e.g., DNA gyrase) .
- In Silico Screening : Dock derivatives into enzyme active sites (e.g., Staphylococcus aureus FabI) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
